molecular formula C18H17FO3 B14510889 2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid CAS No. 62810-36-0

2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid

Cat. No.: B14510889
CAS No.: 62810-36-0
M. Wt: 300.3 g/mol
InChI Key: IFSVZALGNDFTAN-UHFFFAOYSA-N
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Description

2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorophenyl group, an ethenyl linkage, and a phenoxy group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the ethenyl linkage and phenoxy group may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid is unique due to its specific structural features, such as the combination of a fluorophenyl group and an ethenyl linkage

Properties

CAS No.

62810-36-0

Molecular Formula

C18H17FO3

Molecular Weight

300.3 g/mol

IUPAC Name

2-[3-[1-(4-fluorophenyl)ethenyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C18H17FO3/c1-12(13-7-9-15(19)10-8-13)14-5-4-6-16(11-14)22-18(2,3)17(20)21/h4-11H,1H2,2-3H3,(H,20,21)

InChI Key

IFSVZALGNDFTAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=C)C2=CC=C(C=C2)F

Origin of Product

United States

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